molecular formula C10H11BrO2 B14723374 2-Bromoethyl 2-phenylacetate CAS No. 6282-47-9

2-Bromoethyl 2-phenylacetate

Cat. No.: B14723374
CAS No.: 6282-47-9
M. Wt: 243.10 g/mol
InChI Key: ZWWGBCATTSMQFJ-UHFFFAOYSA-N
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Description

2-Bromoethyl 2-phenylacetate: is an organic compound with the molecular formula C10H11BrO2 . It is a derivative of phenylacetic acid, where the hydrogen atom in the ethyl group is replaced by a bromine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Bromoethyl 2-phenylacetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It is also used in the synthesis of enzyme inhibitors that target specific metabolic pathways .

Medicine: this compound is a precursor in the synthesis of certain pharmaceuticals, including drugs with anti-inflammatory and analgesic properties. It is also used in the development of prodrugs that are activated in vivo to release the active drug .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the synthesis of fragrances and flavoring agents .

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2-phenylacetate involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the molecule is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the phenylacetate moiety into target molecules .

Properties

CAS No.

6282-47-9

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromoethyl 2-phenylacetate

InChI

InChI=1S/C10H11BrO2/c11-6-7-13-10(12)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

ZWWGBCATTSMQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCCBr

Origin of Product

United States

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